6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a pyrido[4,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under specific conditions. For instance, the reaction can be carried out using a combination of heating and catalytic agents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate: This compound shares a similar core structure but includes a thiolate group, which can alter its chemical properties and reactivity.
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine: Another related compound with an amine group, offering different functional possibilities.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific bicyclic structure and the presence of both pyridine and pyrimidine rings. This combination provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-11-3-2-6-5(4-11)7(12)10-8(13)9-6/h2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
AHIYWYHXOHVSAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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